molecular formula C11H13FO2 B1442856 4-(3-Fluorophenyl)-3-methylbutanoic acid CAS No. 1354953-18-6

4-(3-Fluorophenyl)-3-methylbutanoic acid

Cat. No. B1442856
M. Wt: 196.22 g/mol
InChI Key: FYEXALRDBDWCEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-(3-Fluorophenyl)-3-methylbutanoic acid” is a chemical compound that contains a fluorophenyl group, a methyl group, and a carboxylic acid group . The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields.


Molecular Structure Analysis

The molecular structure of “4-(3-Fluorophenyl)-3-methylbutanoic acid” can be predicted based on its name. It likely contains a butanoic acid backbone with a methyl group on the third carbon and a fluorophenyl group on the fourth carbon .


Chemical Reactions Analysis

The reactivity of “4-(3-Fluorophenyl)-3-methylbutanoic acid” would be influenced by the functional groups present in the molecule. For instance, the carboxylic acid group is typically reactive and can undergo various reactions such as esterification and amide formation .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(3-Fluorophenyl)-3-methylbutanoic acid” would depend on its molecular structure. For instance, the presence of the polar carboxylic acid group could make this compound soluble in polar solvents .

Scientific Research Applications

  • Synthesis of Calcium Antagonists 4-(3-Fluorophenyl)-3-methylbutanoic acid has been utilized in the synthesis of calcium antagonists. For instance, it played a key role in the synthesis of mibefradil, a new type of calcium antagonist, through asymmetric hydrogenation processes (Crameri et al., 1997).

  • Development of Liquid Crystals This compound has applications in the development of nematic and smectic liquid crystals. Its derivatives were studied for their thermal and electro-optical properties, which are crucial in liquid crystal technology (Jankowiak et al., 2008).

  • Enantioselective Synthesis It has been used in the enantioselective synthesis of various amino acids, demonstrating its importance in the field of stereochemistry (Laue et al., 2000).

  • Optical Resolution Studies The compound has been a subject of optical resolution studies, particularly in understanding its stereochemistry and applications in the synthesis of optically active intermediates (Nohira et al., 1986).

  • PET Imaging Agent Development Derivatives of 4-(3-Fluorophenyl)-3-methylbutanoic acid have been explored as potential PET imaging agents for tumor detection, highlighting its relevance in medical imaging and diagnostics (Qiao et al., 2009).

  • Synthesis of Pharmaceutical Intermediates Its derivatives have been synthesized as key intermediates in the production of various pharmaceuticals, illustrating its role in drug development (Bulej et al., 2004).

  • Fluorescent pH Probe Development The compound has been used in the development of ratiometric fluorescent pH probes for strong-acidity detection in living cells, contributing to advancements in biological imaging (Nan et al., 2015).

  • Inactivator of GABA Transaminase It has been synthesized as an inactivator of GABA transaminase, which is significant in the study of neurochemistry and potential therapeutic applications (Mathew et al., 1985).

properties

IUPAC Name

4-(3-fluorophenyl)-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO2/c1-8(6-11(13)14)5-9-3-2-4-10(12)7-9/h2-4,7-8H,5-6H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYEXALRDBDWCEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=CC=C1)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Fluorophenyl)-3-methylbutanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
PV Ramachandran, GV Reddy, D Biswas - Journal of Fluorine Chemistry, 2009 - Elsevier
An enantioselective synthesis of α-fluoroaryl homoallylic amines in 52–71% yields and 76–93% enantioselectivities has been achieved via the allylboration of the corresponding …
Number of citations: 3 www.sciencedirect.com

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